N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Molecular Formula: C₁₇H₁₅N₄O₄S
Molecular Weight: 387.4 g/mol (calculated)
Structural Features:
- A 2,3-dihydro-1,4-benzodioxine core, providing rigidity and aromaticity.
This compound belongs to a class of sulfonamide derivatives explored for therapeutic applications, particularly targeting enzymes or receptors where aromatic and hydrogen-bonding motifs are critical .
Properties
IUPAC Name |
N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c23-27(24,14-1-2-16-17(11-14)26-10-9-25-16)22-12-15-18(21-8-7-20-15)13-3-5-19-6-4-13/h1-8,11,22H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQZVTUHQVYXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 335.37 g/mol. Its structure includes a benzodioxine core, which is known for its versatility in drug design.
Mechanisms of Biological Activity
This compound exhibits various biological activities primarily through the following mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of several key enzymes involved in cancer progression, notably kinases such as c-Met. In vitro studies indicate that it can inhibit c-Met with an IC50 value in the nanomolar range, suggesting strong binding affinity and potential for therapeutic use against tumors expressing this kinase.
- Antitumor Activity : Preliminary studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one study reported IC50 values of 0.83 μM for A549 cells and 0.15 μM for MCF-7 cells, indicating potent antitumor activity .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and activation of caspase pathways. Fluorescence staining assays confirmed increased apoptotic cell populations upon treatment with the compound.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antitumor Activity : A recent study evaluated the compound against multiple cancer cell lines. The results indicated that it not only inhibited cell proliferation but also altered the expression levels of proteins involved in apoptosis and cell cycle regulation .
- Kinase Inhibition Profile : Another study focused on the compound's ability to inhibit c-Met kinase activity. The findings revealed that it could effectively reduce phosphorylation levels associated with c-Met signaling pathways in treated cells .
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Antitumor Activity | A549 | 0.83 ± 0.07 | Enzyme inhibition (c-Met) |
| Antitumor Activity | MCF-7 | 0.15 ± 0.08 | Apoptosis induction |
| Antitumor Activity | HeLa | 2.85 ± 0.74 | Cell cycle arrest |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key analogs identified from literature and catalogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Notable Substituents |
|---|---|---|---|---|
| Target Compound | C₁₇H₁₅N₄O₄S | 387.4 | 965-52-6 | Pyridinyl-pyrazinyl methyl, benzodioxine-sulfonamide |
| N-(Oxolan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | C₁₂H₁₇NO₅S | 287.34 | Not provided | Oxolane (tetrahydrofuran) ring on sulfonamide nitrogen |
| 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine | C₂₃H₂₅N₃O₃ | 391.46 | 2306268-61-9 | Methoxy-pyridinamine, dimethylaminomethylphenyl group |
| N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-2-pyridinamine | C₁₇H₁₄N₄O₂S | 338.39 | 941378-54-6 | Thiazolyl group, pyridinamine |
Key Observations :
- Substituent Diversity: The target compound’s pyridinyl-pyrazinyl methyl group distinguishes it from analogs with simpler substituents (e.g., oxolane in C₁₂H₁₇NO₅S) or bulkier groups (e.g., dimethylaminomethylphenyl in C₂₃H₂₅N₃O₃) .
- Molecular Weight : The target (387.4 g/mol) is heavier than N-(oxolan-3-yl)-... (287.34 g/mol) but comparable to C₂₃H₂₅N₃O₃ (391.46 g/mol), suggesting differences in solubility and permeability .
- Aromatic vs.
Functional Group Impact on Bioactivity (Inferred)
- Sulfonamide Group: Common to all compounds, this group likely serves as a hydrogen-bond donor/acceptor, critical for interactions with serine proteases or carbonic anhydrases .
- Pyrazine vs. Thiazole : The pyrazine ring in the target (two nitrogen atoms) may engage in stronger dipole interactions compared to the sulfur-containing thiazole in 941378-54-6, altering selectivity profiles .
- Methoxy and Dimethylamino Groups: Present in C₂₃H₂₅N₃O₃, these substituents could increase basicity and solubility but reduce metabolic stability compared to the target’s heteroaromatic system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
